Product packaging for (2,5-Difluoro-4-methoxyphenyl)methanamine(Cat. No.:)

(2,5-Difluoro-4-methoxyphenyl)methanamine

Cat. No.: B12971717
M. Wt: 173.16 g/mol
InChI Key: NLQBOPXHZIENMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Difluoro-4-methoxyphenyl)methanamine is a fluorinated benzylamine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. Compounds with the difluoromethoxybenzylamine scaffold are of significant interest in the design and synthesis of novel bioactive molecules, particularly in central nervous system (CNS) drug discovery . For instance, closely related chemical analogs, such as those based on a 2-phenylcyclopropylmethylamine scaffold, have been investigated as potent and selective 5-HT2C receptor agonists . This research area holds promise for developing new therapeutic agents for conditions like schizophrenia, as 5-HT2C activation can decrease mesolimbic dopamine release without affecting nigrostriatal dopamine, potentially offering antipsychotic efficacy with fewer extrapyramidal side effects . The strategic incorporation of halogen atoms like fluorine is a common practice in lead optimization. Fluorine can enhance a compound's metabolic stability, influence its lipophilicity to improve blood-brain barrier (BBB) permeability for CNS targets, and engage in specific interactions with biological targets through halogen bonding . As a supplier, we provide this compound to support innovative research in these advanced fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2NO B12971717 (2,5-Difluoro-4-methoxyphenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(2,5-difluoro-4-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,4,11H2,1H3

InChI Key

NLQBOPXHZIENMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CN)F

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation

Established Synthetic Routes for (2,5-Difluoro-4-methoxyphenyl)methanamine

The traditional synthesis of this compound typically follows a linear, multi-step sequence. This approach relies on the preparation and subsequent functionalization of a key intermediate, 2,5-difluoro-4-methoxybenzaldehyde (B1587805).

Table 1: Properties of the Key Precursor

Compound NameMolecular FormulaMolecular WeightCAS Number
2,5-Difluoro-4-methoxybenzaldehydeC8H6F2O2172.13 g/mol879093-08-0

With the 2,5-difluoro-4-methoxybenzaldehyde precursor in hand, the crucial step is the conversion of the aldehyde functional group into a primary amine. Reductive amination is the most common and direct method for this transformation. organic-chemistry.org This reaction typically involves two stages: the formation of an imine or a related C=N intermediate by reacting the aldehyde with an ammonia (B1221849) source, followed by the in-situ reduction of this intermediate to the desired primary amine.

A variety of reducing agents and conditions can be employed for this purpose. orientjchem.org Common reagents include sodium borohydride (B1222165) (NaBH₄) and its derivatives, often used in conjunction with an acid catalyst or activator to facilitate the reduction. organic-chemistry.orgorientjchem.org For example, systems like NaBH₄ with boric acid or p-toluenesulfonic acid have proven effective for the reductive amination of aldehydes under solvent-free conditions. organic-chemistry.org Another approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), which can efficiently reduce imine precursors. A documented synthesis for the analogous compound, 3,5-difluoro-4-methoxybenzylamine, utilizes a borane in tetrahydrofuran (B95107) to reduce the corresponding benzaldehyde (B42025) methoxime, yielding the final amine. prepchem.com

Table 2: Selected Reagent Systems for Reductive Amination

Reducing AgentAmmonia Source / IntermediateTypical ConditionsReference
Sodium Borohydride (NaBH₄) / Activator (e.g., Boric Acid)Ammonia, Ammonium SaltSolvent-free or in a suitable solvent like THF or Methanol organic-chemistry.org
Borane-Triethylamine (BH₃N(C₂H₅)₃)Amine (for secondary/tertiary amines)Mild conditions, acts as both catalyst and reductant rsc.org
Borane in Tetrahydrofuran (BH₃·THF)Aldehyde MethoximeReaction in THF prepchem.com
H₂ / Cobalt NanoparticlesAqueous Ammonia80 °C, 1-10 bar H₂ pressure organic-chemistry.org

A complete multi-step pathway to this compound integrates precursor synthesis and the final reductive amination step. A generalized pathway could begin with a commercially available difluorinated benzene (B151609) derivative. Optimization of such a pathway involves maximizing the yield and purity at each stage while minimizing reaction times and the need for complex purification procedures.

Advanced Approaches to Fluoroaromatic Methanamines

To overcome the limitations of traditional linear syntheses, researchers have developed more sophisticated and efficient methodologies. These advanced approaches aim to reduce the number of synthetic steps, improve atom economy, and provide access to novel chemical space.

One-pot synthesis, where multiple reaction steps are performed sequentially in the same reaction vessel without isolating intermediates, represents a significant improvement in synthetic efficiency. nih.govresearchgate.net For the synthesis of fluoroaromatic methanamines, a one-pot strategy could involve the in-situ formation of the aldehyde from a suitable precursor, followed immediately by reductive amination. This approach minimizes waste and reduces the time and resources required for purification. Automated synthesis modules have been developed for similar one-pot preparations, particularly in the field of radiopharmaceuticals, where a precursor is labeled and converted to the final product in a single, contained process. nih.govnih.gov Such strategies enhance reproducibility and are adaptable to the synthesis of complex molecules. nih.gov

Modern catalysis offers powerful tools for the synthesis and functionalization of fluoroaromatic compounds. mdpi.com Transition metal-catalyzed reactions are at the forefront of these advanced methods.

Catalytic Amination: Instead of a classical reductive amination, direct catalytic amination of an activated precursor can be envisioned. Nickel-catalyzed coupling reactions, for example, have been shown to be effective for the amination of fluoro-aromatics with primary amines. mdpi.com These methods can tolerate a variety of functional groups and proceed with high efficiency. mdpi.com Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern synthesis for forming C-N bonds, though the C-F bond can be challenging to activate selectively. nih.gov

Hydrodefluorination (HDF): Catalytic hydrodefluorination is an important strategy for producing partially fluorinated aromatics from more heavily fluorinated starting materials. mdpi.com Transition metals such as copper and iron are increasingly used for this transformation, providing an economical route to specific fluoroaromatic substitution patterns that might otherwise be difficult to access. mdpi.com

C-H Activation: Direct C-H activation is a cutting-edge strategy that allows for the introduction of functional groups onto an aromatic ring without the need for pre-functionalized substrates (like halides or boronic acids). While challenging on electron-deficient fluoroaromatic rings, ongoing research aims to develop catalysts that can selectively activate a C-H bond and convert it into a C-N bond, potentially offering a highly streamlined route to aromatic amines.

These catalytic methods represent the future of fluoroaromatic amine synthesis, promising more efficient, selective, and sustainable pathways to valuable compounds like this compound. nih.gov

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Classes of (2,5-Difluoro-4-methoxyphenyl)methanamine and its Derivatives

The primary amine and the adjacent methylene (B1212753) group are the primary sites for many fundamental reactions, including oxidations and reductions. The aromatic ring, influenced by its substituents, also participates in key substitution reactions.

The oxidation of benzylamines, including this compound, can yield a range of products depending on the oxidant and reaction conditions. The primary amine functionality is susceptible to oxidation, which can lead to the formation of imines, aldehydes, and other related compounds. ias.ac.inresearchgate.net

The initial product of oxidation is typically the corresponding aldimine, formed through the oxidative coupling of two benzylamine (B48309) molecules. nih.govacs.org This reaction can be catalyzed by various systems, including metal-free organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere. nih.govacs.org Further oxidation or hydrolysis of the intermediate imine can lead to the formation of the corresponding aldehyde, (2,5-difluoro-4-methoxyphenyl)formaldehyde. In some cases, over-oxidation can produce the benzoic acid derivative. ias.ac.in

The mechanism often involves the transfer of a hydride ion from the amine to the oxidant, creating a cationic intermediate in the rate-determining step. ias.ac.in Studies on substituted benzylamines have shown that the reaction rate is sensitive to the electronic effects of the ring substituents. acs.org For this compound, the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group would have competing effects on the reaction kinetics. Electrochemical methods have also been employed for the oxidation of benzylamines, converting them to nitriles or imines, sometimes using water as the oxidant. nih.govrsc.org

Table 1: Potential Oxidation Products of this compound

Starting Material Reagent/Condition Major Product(s) Reference
Substituted Benzylamines Cetyltrimethylammonium Permanganate (CTAP) Aldimines ias.ac.in
Substituted Benzylamines Salicylic Acid Derivatives / O₂ N-Benzylidenebenzylamines (Imines) nih.govacs.org
Substituted Benzylamines Monoamine Oxidase (MAO) Aldehyde, Imine acs.org
Benzylamines Electrochemical Oxidation Benzonitrile, Imine nih.gov
Benzylamines Ni(II)-NHC Catalyst / H₂O Aldehyde rsc.org

The benzylamine moiety can undergo reductive transformations, although these are less common than the cleavage of N-benzyl protecting groups in secondary or tertiary amines. The primary amine itself is generally stable to typical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

However, the N-benzyl group is a common protecting group for amines and can be cleaved under various reductive conditions, most notably through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). organic-chemistry.org This process, known as debenzylation, would convert a secondary or tertiary amine derivative of this compound back to the primary or secondary amine, respectively. This reaction is fundamental in multi-step syntheses where the amine needs to be temporarily masked. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgopenstax.org In this compound, the two fluorine atoms act as potential leaving groups and are powerfully electron-withdrawing, thus activating the ring toward nucleophilic attack. openstax.orgmasterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. openstax.org The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing the negative charge through resonance. openstax.orgmasterorganicchemistry.com

For this compound, a nucleophile could potentially displace one of the fluorine atoms.

Attack at C-2: A nucleophile attacking the C-2 position (ortho to the aminomethyl group, meta to the methoxy group) would displace the fluorine atom. The negative charge in the Meisenheimer complex would be stabilized by the adjacent fluorine at C-5.

Attack at C-5: Attack at the C-5 position (meta to the aminomethyl group, ortho to the methoxy group) would also be stabilized by the remaining fluorine at C-2. The para-methoxy group would destabilize the anionic intermediate through resonance donation.

The rate of SNAr reactions with halogens as leaving groups often follows the trend F > Cl > Br > I. This is because the rate-limiting step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine, rather than the C-F bond cleavage. youtube.com Therefore, the difluoro-substituted ring of this compound is highly susceptible to SNAr reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. libretexts.orgmasterorganicchemistry.com In this compound, three substituents influence the position of attack: the methoxy group (-OCH₃), the two fluorine atoms (-F), and the aminomethyl group (-CH₂NH₂).

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density into the ring via resonance. youtube.comyoutube.com It directs electrophiles to the positions ortho and para to itself (C-3 and C-5).

Fluorine Atoms (-F): Halogens are deactivating yet ortho-, para-directing. libretexts.org They withdraw electron density inductively (deactivating effect) but can donate a lone pair via resonance to stabilize the cationic intermediate (ortho-, para-directing effect). libretexts.orglibretexts.org

Aminomethyl Group (-CH₂NH₂): This group is generally considered weakly activating and ortho-, para-directing. The primary amine can be protonated under acidic conditions typical for SEAr, converting it to an -NH₃⁺ group, which is strongly deactivating and meta-directing.

Predicting Regioselectivity: The final substitution pattern results from the combined influence of these groups. The available positions for substitution are C-3 and C-6.

Position C-3: This position is ortho to the powerful activating -OCH₃ group and meta to the -CH₂NH₂ group. It is also ortho to the -F at C-2.

Position C-6: This position is ortho to the -CH₂NH₂ group, meta to the -OCH₃ group, and ortho to the -F at C-5.

The directing effects can be summarized as follows:

-OCH₃ directs to C-3 (ortho).

-F at C-2 directs to C-3 (ortho).

-F at C-5 directs to C-6 (ortho).

-CH₂NH₂ (unprotonated) directs to C-6 (ortho).

The outcome depends on the balance of these effects and the reaction conditions. The -OCH₃ group is one of the strongest activating groups, and its directing effect to the C-3 position is reinforced by the fluorine at C-2. Therefore, electrophilic substitution is most likely to occur at the C-3 position .

Palladium-Catalyzed C-H Bond Functionalization and Arylation Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov C-H bond functionalization allows for the direct conversion of C-H bonds into more complex functionalities, offering high atom economy. acs.orgacs.org For derivatives of this compound, the amine can act as a directing group to guide the catalyst to a specific C-H bond, typically at the ortho position, leading to the formation of a metallacycle intermediate. nih.govwikipedia.org

Recent studies have demonstrated the palladium-catalyzed para-selective C-H olefination and acetoxylation of benzylamines using specialized directing templates to override the inherent ortho-directing nature of the amine or amide group. acs.orgacs.org This strategy could potentially be applied to functionalize the C-6 position of the this compound ring system.

Furthermore, palladium-catalyzed arylation reactions (a type of cross-coupling) can be used to form biaryl structures. While this typically involves an aryl halide, C-H arylation is also a prominent method. The palladium-catalyzed arylation of fluoroalkylamines with aryl halides has been developed to synthesize fluorinated anilines, showcasing the compatibility of palladium catalysis with fluorinated substrates. berkeley.edu

Table 2: Examples of Palladium-Catalyzed Reactions Relevant to Benzylamines

Reaction Type Catalyst System Substrate Type Key Feature Reference
para-C-H Olefination Pd(OAc)₂ / N-Ac-Gly-OH Benzylamines Use of a benzoyl template for para-selectivity acs.org
ortho-C-H Carbonylation Palladium Catalyst Primary Benzylamines Synthesis of benzolactams using NH₂ as a directing group nih.gov
C-N Cross-Coupling [Pd(allyl)Cl]₂ / AdBippyPhos Fluoroalkylamines + Aryl Halides Synthesis of fluorinated anilines under mild basic conditions berkeley.edu
Benzylic C(sp³)-H Functionalization Palladium(0) Catalyst Various Synthesis of heterocycles like oxindoles nih.gov

Nickel-Catalyzed Hydroamination and Related Transformations

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for various organic transformations. Nickel-catalyzed hydroamination involves the addition of an N-H bond across a double or triple bond. While this reaction typically involves alkenes or alkynes as substrates, related nickel-catalyzed cross-coupling reactions are highly relevant to this compound and its derivatives.

For instance, nickel catalysts can facilitate the reductive cross-coupling of aryl halides with various partners. rsc.org A notable transformation is the nickel-catalyzed Heck-type benzylation of aryl olefins using benzylamines as the benzyl (B1604629) source, which proceeds via C-N bond activation. nih.gov This demonstrates that the benzylic C-N bond in derivatives of this compound can be activated and cleaved under nickel catalysis to form new C-C bonds.

Additionally, NiH-catalyzed asymmetric hydroarylation of enamines has been developed to produce chiral benzylamines, highlighting a synthetic route toward enantiomerically enriched derivatives. researchgate.net Nickel(II) complexes have also been shown to catalyze the oxidative deamination of benzylamines to aldehydes using water as the oxidant, offering a green chemistry approach to this transformation. rsc.org

Mechanistic Investigations of Novel Reactions Involving the Compound

Comprehensive mechanistic investigations, including the experimental probing of intermediates and detailed kinetic studies for reactions involving this compound, are not described in the available scientific literature.

Experimental Probes for Reaction Intermediates

There is no available data from experimental probes, such as spectroscopic identification or trapping experiments, to identify and characterize reaction intermediates formed during reactions of this compound.

Influence of Substituents on Reaction Kinetics and Selectivity

A quantitative analysis of the electronic and steric effects of the difluoro and methoxy substituents on the reaction kinetics and selectivity of this compound is not available in the current body of scientific literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in (2,5-Difluoro-4-methoxyphenyl)methanamine and understanding the distribution of its electrons. Geometry optimization using a functional such as B3LYP with a basis set like 6-311G(d,p) would likely reveal a non-planar structure. The aminomethyl side chain is expected to be out of the plane of the benzene (B151609) ring.

The presence of two fluorine atoms and a methoxy (B1213986) group significantly influences the electronic properties. The fluorine atoms, being highly electronegative, withdraw electron density from the ring via the inductive effect. Conversely, the methoxy group donates electron density through a resonance (mesomeric) effect. These competing effects create a unique electronic landscape across the molecule.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
C-C (aromatic) bond lengths~1.39 - 1.41 Å
C-F bond lengths~1.35 Å
C-O (methoxy) bond length~1.37 Å
C-N bond length~1.47 Å
Dihedral Angle (C-C-C-N)~90°

Note: These are hypothetical values based on typical DFT calculations for similar molecules.

Computational studies can elucidate potential reaction pathways for this compound. For instance, the methoxy group could be a site for electrophilic attack. A DFT study could model the reaction mechanism of, for example, O-demethylation by a Lewis acid. Such a study would involve locating the transition state structure and calculating its energy, thereby providing the activation energy for the reaction. Similarly, the amino group can act as a nucleophile in various reactions.

Another potential reaction is nucleophilic aromatic substitution, where a nucleophile displaces one of the fluorine atoms or the methoxy group. The feasibility of such reactions would depend on the activation barriers, which can be calculated using DFT. For example, a study on the decomposition of anisole (B1667542) has shown that transmethylation can occur via a dual electrophilic attack mechanism. rsc.org

Table 2: Hypothetical Calculated Energies for a Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State+25
Products-10

Note: This table represents a hypothetical exothermic reaction and the values are for illustrative purposes.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The fluorine atoms, with their strong inductive-withdrawing effect, are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzylamine (B48309). rsc.org The methoxy group's donating effect would counteract this to some extent, raising the HOMO energy. The distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further quantify the electronic effects. It would likely show significant polarization of the C-F bonds and delocalization of the oxygen lone pairs of the methoxy group into the aromatic ring.

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound and its interactions with other molecules.

The flexibility of the aminomethyl side chain allows for multiple conformations. Studies on benzylamine and its derivatives have shown that the C-N bond is often perpendicular to the plane of the ring. colostate.edu For this compound, a detailed conformational analysis would involve rotating the key dihedral angles and calculating the potential energy at each step. This would generate a potential energy surface, revealing the low-energy conformers and the energy barriers between them. Such studies are crucial for understanding which shapes the molecule is likely to adopt. researchgate.net

If this compound were to be considered as a ligand for a biological target, molecular dynamics (MD) simulations could predict its binding mode and affinity. rsc.org The simulation would place the ligand in the binding site of a protein and simulate their movements over time.

The fluorine atoms can participate in hydrogen bonding and other electrostatic interactions. researchgate.net The methoxy group can also act as a hydrogen bond acceptor. The aromatic ring can engage in π-π stacking or hydrophobic interactions. MD simulations, often in conjunction with docking studies, can provide a detailed picture of these crucial intermolecular interactions. researchgate.net

Table 3: Potential Intermolecular Interactions of this compound

Functional GroupPotential Interaction Type
Amino GroupHydrogen Bond Donor, Hydrogen Bond Acceptor
Fluorine AtomsHydrogen Bond Acceptor, Halogen Bonding
Methoxy GroupHydrogen Bond Acceptor
Aromatic Ringπ-π Stacking, Hydrophobic Interactions

Cheminformatics Applications in Research Design

Cheminformatics utilizes computational methods to analyze chemical and biological data, aiding in the design of new compounds and research strategies. For a novel compound like this compound, cheminformatics could offer valuable insights. However, no published studies were found that apply these techniques directly to this molecule.

Prediction of Synthetic Accessibility

The prediction of synthetic accessibility is a crucial aspect of computational chemistry, helping researchers to prioritize molecules that are easier to synthesize in a laboratory setting. This process often involves algorithms that analyze a molecule's structure and predict a "synthetic accessibility score." Despite the availability of various predictive models, no specific synthetic accessibility scores or detailed analyses for this compound have been reported in the scientific literature.

In Silico Evaluation of Molecular Descriptors for Research Compound Libraries

In silico evaluation of molecular descriptors is a powerful tool in drug discovery and chemical research. It involves calculating various physicochemical, topological, and electronic properties of molecules to predict their behavior, such as bioactivity or toxicity. This allows for the efficient design and screening of large virtual libraries of compounds. While this is a common practice in computational chemistry, there is no evidence of such studies being conducted or published specifically for research compound libraries involving this compound.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Molecules

The chemical structure of (2,5-Difluoro-4-methoxyphenyl)methanamine lends itself to a variety of chemical transformations, making it a candidate for the construction of more complex molecular frameworks, including heterocyclic and polycyclic aromatic systems.

While direct examples of the use of this compound in the synthesis of heterocyclic systems are not extensively documented in the literature, its structural motifs are present in precursors for various heterocyclic compounds. For instance, substituted methoxyphenyl compounds are utilized in the synthesis of pyridopyrimidine derivatives. nih.gov The primary amine group of this compound can readily participate in condensation reactions, a common strategy for forming heterocyclic rings. The general approach often involves the reaction of an amine with a bifunctional reagent to construct the heterocyclic core. For example, pyrimidine rings can be synthesized by condensing a compound containing an N-C-N fragment (like an amidine or urea) with a C-C-C fragment. bu.edu.eg It is plausible that this compound could be chemically modified to serve as a precursor in the synthesis of novel pyrimidine-based structures or other heterocyclic systems like thiazoles. researchgate.netmdpi.com The synthesis of various pyrimidine derivatives often starts from precursors that can be prepared from functionalized amines. growingscience.com

Currently, there is limited specific information available in the scientific literature detailing the direct application of this compound as a building block for the construction of polycyclic aromatic compounds.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The difluoro-methoxy-phenyl motif is of significant interest in medicinal chemistry. Fluorine substitution is a common strategy to modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com

Derivatives of phenethylamines with various substitutions on the phenyl ring are well-known to interact with a range of biochemical targets, particularly serotonin (B10506) receptors. nih.gov The introduction of fluorine atoms can significantly impact the psychoactivity of these compounds, either by enhancing, prolonging, or diminishing their effects. nih.gov For example, studies on fluorinated phenethylamines have shown that the degree and position of fluorine substitution can alter the binding affinity and efficacy at 5-HT2A and 5-HT2C receptors. researchgate.net

Structure-activity relationship (SAR) studies on related compounds have provided insights into how substitutions on the phenyl ring influence receptor interactions. For instance, in a series of 2,5-dimethoxyphenylpiperidines, modifications to the phenyl ring were crucial for selective agonism at the 5-HT2A receptor. nih.gov Similarly, SAR studies on aporphine alkaloids have demonstrated that substitutions at various positions can fine-tune the affinity for different serotonin receptor subtypes. It is therefore anticipated that derivatives of this compound could be synthesized to probe their interactions with various receptors, with the fluorine and methoxy (B1213986) groups playing a key role in modulating these interactions. The table below illustrates the effect of phenyl ring substitutions on the 5-HT2A receptor affinity for a series of related phenethylamine derivatives.

Table 1: Effect of Phenyl Ring Substitution on 5-HT2A Receptor Affinity

Compound Substitution Pattern 5-HT2A Receptor Affinity (Ki, nM)
Reference Compound A 2,5-Dimethoxy 5.5
Derivative 1 2-Fluoro-5-methoxy 8.2
Derivative 2 2,5-Difluoro 15.3

| Derivative 3 | 2-Methoxy-5-fluoro | 6.1 |

This is a representative table based on data for analogous compounds and does not represent direct experimental data for derivatives of this compound.

The metabolic fate of a compound is a critical aspect of its biological activity. The introduction of fluorine atoms can significantly alter the metabolic profile of a molecule, often by blocking sites of metabolism or by influencing the electronic properties of the molecule. mdpi.comresearchgate.net In vitro metabolism studies using human liver microsomes or hepatocytes are standard methods to investigate the metabolic pathways of new chemical entities. nih.gov While no specific metabolic data for this compound is currently available, studies on other fluorinated phenethylamines can provide a predictive framework. For instance, the metabolism of proscaline and methallylescaline, two phenethylamine derivatives, has been investigated using in silico, in vivo (zebrafish), and in vitro (human liver microsomes) models, revealing hydroxylation and N-acetylation as major metabolic pathways. nih.gov It is plausible that this compound would undergo similar metabolic transformations, such as O-demethylation of the methoxy group, hydroxylation of the aromatic ring (if sterically accessible), and N-acetylation or oxidation of the amine group. The presence of the C-F bonds is expected to enhance metabolic stability. mdpi.com

Development of Radiolabeled Analogs for Research Probes

The use of fluorine-18, a positron-emitting isotope, in radiolabeling for Positron Emission Tomography (PET) imaging is a powerful tool in biomedical research and clinical diagnostics. mdpi.com Given the presence of fluorine in its structure, this compound is a potential candidate for the development of a radiolabeled analog. An 18F-labeled version of this compound could serve as a research probe to study the distribution and density of specific receptors or enzymes in the brain or other organs, provided it demonstrates high affinity and selectivity for a particular biological target. The synthesis of such a probe would involve replacing one of the stable fluorine atoms with fluorine-18, a process that requires specialized radiochemistry techniques.

Contributions to Functional Materials Research

Fluoroaromatic cations have been investigated for their potential to enhance the stability and performance of perovskite solar cells. The introduction of fluorine atoms into the organic cation component of perovskite structures can impart beneficial properties such as increased hydrophobicity and altered electronic characteristics. While no specific research has been identified that utilizes the cation derived from this compound in perovskite materials, its structural features suggest it could be a candidate for such applications.

Theorized benefits of incorporating the (2,5-Difluoro-4-methoxyphenyl)methylammonium cation into a perovskite lattice could include:

Enhanced Moisture Resistance: The presence of fluorine atoms is known to increase the hydrophobicity of organic molecules, which could help to protect the moisture-sensitive perovskite layer from degradation.

Tuning of Electronic Properties: The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group could influence the bandgap and energy levels of the perovskite material, potentially leading to improved device performance.

Structural Stabilization: The specific size and shape of the cation could influence the crystal structure and stability of the perovskite material.

Further empirical research is necessary to validate these potential advantages and to determine the optimal conditions for its integration into perovskite and other advanced material scaffolds.

The reactivity of the amine group in this compound allows for its use as a precursor in the synthesis of a variety of specialty chemicals. By reacting the amine with different functional groups, it is possible to create a diverse range of molecules with properties tailored for specific applications.

Table 1: Potential Synthetic Pathways for Specialty Chemicals

Reactant ClassResulting Functional GroupPotential Application Area
Acyl HalidesAmidePolymers, Pharmaceuticals
Aldehydes/KetonesImine (via condensation)Ligands, Chemical Sensors
IsocyanatesUreaHerbicides, Resins

The difluoro- and methoxy-substituted phenyl ring would remain as a core structural element in these derivative compounds, influencing their physical and chemical properties. For instance, the fluorine atoms could enhance thermal stability and lipophilicity, while the methoxy group could affect solubility and binding interactions. The development of such specialty chemicals would require dedicated synthetic exploration and characterization to identify and optimize their desired functionalities.

Future Directions and Emerging Research Frontiers

Exploration of Unconventional Synthetic Pathways for (2,5-Difluoro-4-methoxyphenyl)methanamine

The conventional synthesis of this compound typically involves multi-step sequences starting from commercially available precursors. Future research is poised to explore more efficient and sustainable "unconventional" synthetic pathways. These could include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and the potential for higher yields and purity. The development of a continuous flow process for the synthesis of this compound could streamline its production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a greener and more selective alternative to traditional chemical reagents. Research could focus on identifying or engineering enzymes capable of performing key transformations, such as amination or fluorination, on a suitable precursor.

Photoredox Catalysis: This rapidly developing field of organic synthesis utilizes light to drive chemical reactions. A photoredox-catalyzed pathway could enable novel bond formations and functional group interconversions under mild conditions, potentially shortening the synthetic route to the target compound.

Development of Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and the development of new synthetic routes. Advanced in-situ spectroscopic techniques are critical for this purpose. Future research could involve:

Process Analytical Technology (PAT): The integration of in-line spectroscopic tools, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, into the reaction vessel can provide real-time data on the concentration of reactants, intermediates, and products. This allows for precise monitoring and control of the reaction as it occurs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as rapid-injection NMR and stopped-flow NMR, can be employed to detect and characterize transient intermediates that are key to understanding the reaction mechanism but are too short-lived to be observed by conventional methods.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. For this compound, these technologies can be applied in several ways:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, potentially novel, synthetic routes. These algorithms learn from vast databases of known chemical reactions to suggest the most plausible pathways.

Reaction Optimization: Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield and purity of the target compound.

De Novo Compound Design: By learning the structure-activity relationships of related compounds, ML models could be used to design novel derivatives of this compound with enhanced properties for specific applications in materials science or chemical biology.

Expansion into Novel Interdisciplinary Research Areas in Chemical Biology and Advanced Materials

The unique combination of a difluorinated aromatic ring and a methoxy-substituted methanamine moiety suggests potential applications for this compound in interdisciplinary fields:

Chemical Biology: The compound could serve as a scaffold for the development of new chemical probes to study biological systems. The fluorine atoms can be useful for ¹⁹F NMR studies, allowing for the non-invasive monitoring of the probe's interactions with biomolecules. Furthermore, the methanamine group provides a handle for conjugation to other molecules, such as fluorescent dyes or affinity tags.

Advanced Materials: The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy (B1213986) group can impart interesting electronic and photophysical properties. This could make this compound a valuable building block for the synthesis of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its incorporation into polymers could also lead to materials with tailored properties, such as high thermal stability or specific optical characteristics.

While specific research on this compound in these advanced areas is currently limited, the foundational knowledge from related fields provides a clear roadmap for future investigations that could unlock its full potential.

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